5-Chloro-2-methoxybenzaldehyde

Description

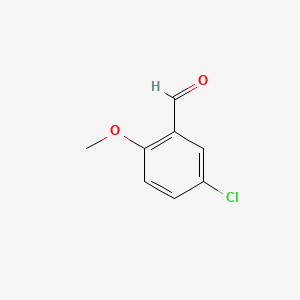

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTWDGGMXZXOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395454 | |

| Record name | 5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-09-8 | |

| Record name | 5-Chloro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methoxybenzaldehyde chemical properties and structure

An In-depth Technical Guide to 5-Chloro-2-methoxybenzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1] |

| CAS Number | 7035-09-8 | [3] |

| Melting Point | 75-79 °C | [4] |

| Boiling Point | 264.0 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 117.7 ± 20.8 °C | [1] |

| LogP | 2.42 | [1] |

| Appearance | White to light yellow solid | [4] |

Chemical Structure

This compound possesses a substituted benzene ring at its core. The structure is characterized by an aldehyde group (-CHO) and a methoxy group (-OCH₃) in positions 1 and 2, respectively, and a chlorine atom (-Cl) at position 5.

-

IUPAC Name: this compound

-

SMILES String: COc1ccc(Cl)cc1C=O[2]

-

InChI Key: HXTWDGGMXZXOIV-UHFFFAOYSA-N[2]

The arrangement of these functional groups on the aromatic ring dictates the molecule's reactivity and its utility as a building block in organic synthesis.

Figure 1: Relationship between structure and properties.

Spectroscopic Data

Mass Spectrometry: Predicted collision cross-section data provides insight into the molecule's ion mobility.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 171.02074 | 128.6 |

| [M+Na]⁺ | 193.00268 | 139.5 |

| [M-H]⁻ | 169.00618 | 133.0 |

| [M+NH₄]⁺ | 188.04728 | 150.5 |

| [M+K]⁺ | 208.97662 | 136.3 |

Data sourced from PubChem predictions.[2]

NMR & IR Spectroscopy: For detailed structural confirmation, the following spectroscopic methods are standard:

-

¹H and ¹³C NMR spectroscopy would be conducted in a deuterated solvent like CDCl₃ or DMSO-d₆ to elucidate the proton and carbon environments.

-

Infrared (IR) spectroscopy would identify characteristic vibrational frequencies for the C=O stretch of the aldehyde, C-O stretches of the methoxy group, and C-Cl vibrations.

Experimental Protocols

Synthesis of this compound

A common synthetic route is the O-methylation of 5-chloro-2-hydroxybenzaldehyde.[4]

Objective: To synthesize this compound via O-methylation.

Materials:

-

5-Chloro-2-hydroxybenzaldehyde (precursor)

-

Methylating agent (e.g., iodomethane or dimethyl sulfate)

-

Base (e.g., sodium hydride or potassium carbonate)

-

Polar aprotic solvent (e.g., DMF or acetone)

-

Hydrochloric acid (for work-up)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-2-hydroxybenzaldehyde and a base in a polar aprotic solvent.

-

Addition of Methylating Agent: Cool the mixture in an ice bath. Add the methylating agent dropwise while maintaining the temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with a suitable organic solvent.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Figure 2: Synthesis workflow for this compound.

Safety and Handling:

-

Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritation 2, and Aquatic Chronic 2.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.

-

-

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.[5]

-

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further consultation of detailed safety data sheets and experimental validation is strongly recommended.

References

A Comprehensive Technical Guide to 5-Chloro-2-methoxybenzaldehyde

This technical guide provides an in-depth overview of 5-Chloro-2-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methoxy group, and a formyl group.

CAS Number: 7035-09-8[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [2][4] |

| Appearance | Pale cream to yellow crystals or powder | [3][5] |

| Melting Point | 73.0-83.0 °C | [3] |

| Boiling Point | 264.0 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 117.7 ± 20.8 °C | [2] |

| Purity | ≥96.0% | [3] |

Synthesis Protocol: O-Methylation of 5-Chloro-2-hydroxybenzaldehyde

A common and effective method for the synthesis of this compound is through the O-methylation of its precursor, 5-Chloro-2-hydroxybenzaldehyde.[5] This procedure involves the reaction of the hydroxyl group with a methylating agent in the presence of a base.

Materials:

-

5-Chloro-2-hydroxybenzaldehyde (CAS: 635-93-8)

-

Methylating agent (e.g., Dimethyl sulfate or Iodomethane)

-

Base (e.g., Sodium hydroxide or Potassium carbonate)

-

Solvent (e.g., Acetone, DMF, or a two-phase system)

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Experimental Procedure:

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-Chloro-2-hydroxybenzaldehyde in the chosen solvent.

-

Base Addition: Add the base to the solution. If using a solid base like potassium carbonate, it should be finely powdered. If using an aqueous base like sodium hydroxide, it can be added dropwise.

-

Methylation: While stirring the mixture, add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the reaction temperature between 40-45°C.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter it off.

-

If the reaction was performed in a water-miscible solvent, add water to the filtrate and extract the product with an organic solvent.

-

If a two-phase system was used, separate the organic layer.

-

-

Purification:

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound as a solid.[5]

Figure 1: Synthesis Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Harmful) | Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

Precautionary Statements: Users should adhere to the precautionary statements associated with the GHS classifications, including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are recommended.[7]

-

Hand Protection: Wear suitable protective gloves.[7]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its functional groups—aldehyde, chloro, and methoxy—offer multiple reaction sites for further chemical transformations.

Figure 2: Potential Synthetic Pathways

Caption: Potential synthetic transformations of this compound.

References

- 1. This compound | 7035-09-8 [sigmaaldrich.com]

- 2. This compound | CAS#:7035-09-8 | Chemsrc [chemsrc.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. synquestlabs.com [synquestlabs.com]

Spectroscopic Profile of 5-Chloro-2-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-methoxybenzaldehyde (CAS No. 7035-09-8). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Predicted | ||||

| ~10.4 | s | 1H | - | Aldehyde (-CHO) |

| ~7.8 | d | 1H | ~2.5 | H-6 |

| ~7.5 | dd | 1H | ~8.8, 2.5 | H-4 |

| ~7.0 | d | 1H | ~8.8 | H-3 |

| ~3.9 | s | 3H | - | Methoxy (-OCH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~189 | C=O (Aldehyde) |

| ~160 | C-2 (C-OCH₃) |

| ~135 | C-4 |

| ~129 | C-6 |

| ~128 | C-5 (C-Cl) |

| ~125 | C-1 |

| ~113 | C-3 |

| ~56 | -OCH₃ |

Note: The NMR data presented above is predicted based on the analysis of structurally similar compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | ||

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aromatic aldehyde) |

| ~1590, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1020 | Medium | C-O stretch (methoxy) |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Assignment |

| Predicted | ||

| 170/172 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 169/171 | Moderate | [M-H]⁺ |

| 141/143 | Moderate | [M-CHO]⁺ |

| 126 | Moderate | [M-CHO-CH₃]⁺ |

| 98 | Moderate | [C₆H₃O]⁺ |

| 63 | Low | [C₅H₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to serve as a guide for obtaining high-quality data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Solid Phase):

-

Given that this compound is a solid, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is suitable.

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

-

Mass Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe system.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: 40-400 amu

-

GC Conditions (if applicable):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium

-

Injection Mode: Split or splitless

-

Temperature Program: A suitable temperature ramp to ensure separation from any impurities and elution of the compound.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Synthesis and Characterization of 5-Chloro-2-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details the prevalent synthetic route, experimental protocols, and extensive characterization data to support research and development activities.

Introduction

This compound (CAS No. 7035-09-8) is a substituted aromatic aldehyde of significant interest due to its utility as a building block in the synthesis of various biologically active molecules. Its structural features, a chlorinated and methoxylated phenyl ring with a formyl group, make it a versatile precursor for introducing specific functionalities into larger, more complex structures. Accurate and reproducible methods for its synthesis and thorough characterization are paramount for ensuring the quality and efficacy of downstream products.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the O-methylation of 5-chloro-2-hydroxybenzaldehyde.[1] This reaction involves the conversion of the hydroxyl group to a methoxy group using a suitable methylating agent in the presence of a base.

Synthesis Pathway

The reaction proceeds via a nucleophilic substitution mechanism, specifically a Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This ion then attacks the methylating agent, displacing a leaving group and forming the desired ether linkage.

Experimental Protocol

This protocol is a representative procedure for the O-methylation of 5-chloro-2-hydroxybenzaldehyde.

Materials:

-

5-chloro-2-hydroxybenzaldehyde

-

Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-hydroxybenzaldehyde in a suitable anhydrous solvent (e.g., DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride) portion-wise, ensuring the temperature remains low. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the phenoxide.

-

Methylation: Slowly add the methylating agent (e.g., iodomethane) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (if iodomethane was used) or water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a white to light yellow solid.[1]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 7035-09-8 | [1] |

| Molecular Formula | C₈H₇ClO₂ | |

| Molecular Weight | 170.59 g/mol | |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 75-79 °C | [1] |

| Boiling Point | 152 °C at 15 Torr | [1] |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (ppm): Aldehyde proton (CHO) ~9.8-10.5 (s, 1H), Aromatic protons ~6.9-7.8 (m, 3H), Methoxy protons (OCH₃) ~3.9 (s, 3H). |

| ¹³C NMR | Predicted chemical shifts (ppm): Carbonyl carbon (C=O) ~188-192, Aromatic carbons ~110-160, Methoxy carbon (OCH₃) ~56. |

| IR (Infrared) | Characteristic peaks (cm⁻¹): ~2850-2750 (C-H stretch of aldehyde), ~1680-1700 (C=O stretch of aldehyde), ~1590, 1480 (C=C aromatic ring stretches), ~1250 (C-O ether stretch), ~800-850 (C-Cl stretch). |

| Mass Spec (MS) | m/z: [M]⁺ at ~170 and ~172 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio), fragmentation patterns corresponding to the loss of CHO, OCH₃, and Cl. |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound, a crucial intermediate in organic synthesis. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical manufacturing, facilitating the consistent and high-quality production of this important compound.

References

A Technical Guide to the Biological Activities of 5-Chloro-2-methoxybenzaldehyde and Its Derivatives

Executive Summary: Benzaldehyde and its derivatives represent a significant class of aromatic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on the multifaceted pharmacological potential of 5-Chloro-2-methoxybenzaldehyde and its structurally diverse derivatives, including Schiff bases, sulfonamides, and chalcones. The document synthesizes current research on their anticancer, antimicrobial, and enzyme-inhibiting properties. Quantitative data from various studies are consolidated into comparative tables, and detailed protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to offer a clear understanding of the underlying mechanisms and methodologies for researchers, scientists, and professionals in drug development.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₈H₇ClO₂. It serves as a crucial intermediate and a foundational scaffold for synthesizing a wide array of heterocyclic compounds and other derivatives.[1] The benzaldehyde moiety itself is a common feature in many natural and synthetic compounds that exhibit significant biological effects.[2] The presence of the chloro and methoxy substituents on the benzene ring of the parent molecule plays a vital role in modulating the electronic and steric properties, which in turn influences the biological efficacy of its derivatives.[2] These derivatives, particularly Schiff bases formed by the condensation of the aldehyde with various primary amines, have shown a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth exploration of these activities, supported by experimental data and methodologies.

Synthesis of Derivatives

The aldehyde functional group of this compound is a reactive site for numerous chemical transformations, most notably the formation of Schiff bases (azomethines). This reaction involves the condensation of the aldehyde with a primary amine, typically under acidic catalysis, to form an imine linkage (-C=N-). This synthetic versatility allows for the creation of large libraries of derivatives with diverse functionalities and potential biological targets.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Chloro-2-methoxybenzaldehyde Scaffold: A Versatile Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-Chloro-2-methoxybenzaldehyde scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy moiety, and a chloro substituent on the phenyl ring, provides a valuable platform for the development of novel therapeutic agents. This technical guide explores the significant applications of this scaffold in medicinal chemistry, with a focus on its role in the generation of anticancer and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visualizations of key cellular pathways are provided to support researchers in their drug discovery and development endeavors.

Anticancer Applications

Derivatives of the this compound scaffold have demonstrated promising potential as anticancer agents. A notable example is a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.

Quantitative Anticancer Activity Data

The cytotoxic effects of these compounds have been assessed using the MTT assay, with the half-maximal inhibitory concentration (IC50) values determined for several cancer cell lines.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM)[1] |

| 4j | 5-chloro-2-methoxy-N-(4-(N-(4-methylpiperazin-1-yl)sulfamoyl)phenyl)benzamide | MIA PaCa-2 (Pancreatic) | Highly sensitive |

| - | Various derivatives | A2780 (Ovarian) | Active |

| - | Various derivatives | HCT-116 (Colon) | Active |

Note: Specific IC50 values for all derivatives were not detailed in the initial findings, but compound 4j was highlighted for its high sensitivity against the MIA PaCa-2 cell line.

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

Cellular mechanistic studies on the potent derivative 4j in MIA PaCa-2 pancreatic cancer cells revealed its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis, two key mechanisms for controlling cancer cell proliferation.[1]

The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. The diagram below illustrates a simplified pathway of G2/M arrest, which can be induced by compounds like the this compound derivatives.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The intrinsic pathway of apoptosis, which is often activated by cellular stress, is depicted below.

Antimicrobial Applications

The this compound scaffold is also a valuable precursor for the synthesis of Schiff bases, a class of compounds known for their broad-spectrum antimicrobial properties. Condensation of the aldehyde with various primary amines yields imines that have been evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The following table summarizes the MIC values for Schiff base derivatives of the closely related 5-chloro-salicylaldehyde against several microorganisms.

| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL)[2] |

| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 |

| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 |

| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Pseudomonas fluorescence | 2.8 |

| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 |

| 2 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Aspergillus niger | 47.5 |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. The following sections provide protocols for key synthetic and biological evaluation methods.

Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

The general synthetic route to this class of anticancer agents is outlined below.[1]

Detailed Protocol:

-

Synthesis of 5-chloro-2-methoxy-N-phenylbenzamide: To a solution of 5-chloro-2-methoxybenzoic acid in dichloromethane (DCM), add triethylamine (TEA) and cool the mixture. Add ethyl chloroformate dropwise and stir. Then, add a solution of aniline in DCM and stir at room temperature. After completion, wash the reaction mixture, dry the organic layer, and concentrate to obtain the product.

-

Synthesis of 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl chloride: Add 5-chloro-2-methoxy-N-phenylbenzamide in small portions to chlorosulfonic acid at 0°C. Stir the mixture at room temperature. Pour the reaction mixture onto crushed ice, filter the precipitate, wash with water, and dry to obtain the sulfonyl chloride.

-

Synthesis of target derivatives: To a solution of the sulfonyl chloride in a mixture of tetrahydrofuran (THF) and water, add sodium carbonate and the appropriate amine. Stir the reaction mixture at room temperature. After completion, remove the THF under reduced pressure, acidify the aqueous layer, and collect the precipitate by filtration. The crude product can be purified by recrystallization or column chromatography.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases is typically a straightforward condensation reaction.

Detailed Protocol:

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

Add an equimolar amount of the desired primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

-

Collect the precipitated Schiff base by filtration, wash with a cold solvent, and dry.

-

The product can be further purified by recrystallization.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutics based on this promising chemical scaffold. Further exploration of this scaffold's potential in other therapeutic areas is warranted and encouraged.

References

The Therapeutic Promise of Benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of benzaldehyde derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways.

Anticancer Applications

Benzaldehyde derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Quantitative Data: Cytotoxicity of Benzaldehyde Derivatives

The following table summarizes the cytotoxic activity of various benzaldehyde derivatives against a range of cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-((3-methoxybenzyl)oxy)benzaldehyde | HL-60 (Leukemia) | 1-10 (significant activity) | [1] |

| 2-(benzyloxy)benzaldehyde | HL-60 (Leukemia) | 1-10 (significant activity) | [1] |

| CCY-1a-E2 | WEHI-3 (Leukemia) | 5 | [1] |

| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 expressing cells | 0.23 | [2] |

| Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 expressing cells | 1.29 | [2] |

| Coniferyl aldehyde derivative (ABMM-6) | H1299 (Lung Cancer) | 14.0 | [2] |

| Coniferyl aldehyde derivative (ABMM-24) | H1299 (Lung Cancer) | 13.7 | [2] |

| Coniferyl aldehyde derivative (ABMM-32) | H1299 (Lung Cancer) | 13.0 | [2] |

Mechanism of Action: Disruption of Key Signaling Pathways

Recent studies have elucidated that benzaldehyde exerts its anticancer effects by targeting critical signaling pathways. One notable mechanism involves the inhibition of the interaction between 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph). This interaction is crucial for treatment resistance and the expression of genes related to epithelial-mesenchymal transition (EMT) and cancer stemness. By disrupting this interaction, benzaldehyde can overcome treatment resistance and suppress metastasis in cancers such as pancreatic cancer.

Caption: Benzaldehyde inhibits the interaction between 14-3-3ζ and H3S28ph, leading to reduced expression of genes involved in treatment resistance and metastasis.

Experimental Protocols

A general procedure for the synthesis of benzyloxybenzaldehyde derivatives involves the Williamson ether synthesis. For 2-((3-methoxybenzyl)oxy)benzaldehyde, 2-hydroxybenzaldehyde would be reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

-

Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Cell Treatment: Treat HL-60 cells with the benzaldehyde derivative for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[3]

-

Cell Treatment: Treat HL-60 cells with the benzaldehyde derivative for a specified time.

-

Staining: Incubate the cells with a fluorescent dye such as JC-1 or Rhodamine 123, which accumulates in the mitochondria in a membrane potential-dependent manner.[4][5]

-

Analysis: Analyze the fluorescence intensity by flow cytometry or a fluorescence plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a loss of mitochondrial membrane potential.[4][5]

Antimicrobial Applications

Benzaldehyde and its derivatives exhibit significant activity against a wide range of microorganisms, including bacteria and fungi. Their application is being explored both as standalone antimicrobial agents and as components of advanced antimicrobial materials.

Quantitative Data: Antimicrobial Activity of Benzaldehyde Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of benzaldehyde and its derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [6][7] |

| Benzaldehyde | Escherichia coli | > 1024 | [8] |

| Salicylaldehydes (various) | Bacillus cereus | Varies | [9] |

| Salicylaldehydes (various) | Candida albicans | Varies | [9] |

| Salicylaldehydes (various) | Escherichia coli | Varies | [9] |

| Salicylaldehydes (various) | Saccharomyces cerevisiae | Varies | [9] |

| Salicylaldehydes (various) | Staphylococcus aureus | Varies | [9] |

Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of benzaldehyde and its hydroxy derivatives is believed to be the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocols

-

Polymerization of Acrylonitrile: Acrylonitrile is polymerized using a redox initiation system, such as ammonium persulfate and sodium thiosulfate, in an aqueous solution to produce polyacrylonitrile (PAN).[10][11]

-

Amination of PAN: The PAN is then reacted with an excess of a diamine, such as ethylenediamine or hexamethylenediamine, in a solvent like absolute ethanol to introduce terminal amine groups onto the polymer backbone.[10][11]

-

Reaction Setup: The amine-terminated PAN is mixed with the desired benzaldehyde derivative in a suitable solvent (e.g., ethanol).

-

Catalysis: A catalytic amount of a base, such as piperidine, is added to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for an extended period, followed by heating to ensure complete immobilization.

-

Purification: The resulting polymer with the immobilized benzaldehyde derivative is filtered, washed, and dried.[10]

-

Media Preparation: Prepare and sterilize a suitable agar medium for the target microorganism.

-

Inoculation: Inoculate the surface of the agar plate with a standardized suspension of the test microorganism.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Sample Addition: Add a known amount of the test compound (e.g., polymer-immobilized benzaldehyde derivative) to each well.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[10]

Anti-inflammatory Effects

Several benzaldehyde derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound | Inflammatory Mediator | Cell Line | IC50 (µM) | Reference |

| Flavoglaucin | iNOS expression | RAW264.7 | - | - |

| Isotetrahydro-auroglaucin | iNOS expression | RAW264.7 | - | - |

| Flavoglaucin | COX-2 expression | RAW264.7 | - | - |

| Isotetrahydro-auroglaucin | COX-2 expression | RAW264.7 | - | - |

Note: Specific IC50 values for iNOS and COX-2 inhibition by flavoglaucin and isotetrahydro-auroglaucin were not explicitly found in the provided search results, but their inhibitory effect is documented.

Mechanism of Action: Modulation of NF-κB, HO-1, and MAPK Pathways

Benzaldehyde derivatives exert their anti-inflammatory effects through multiple signaling pathways:

-

NF-κB Pathway: They can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including those for iNOS and COX-2. This inhibition is often achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.

-

HO-1 Induction: Some derivatives induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. This induction is often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

-

MAPK Pathway: Benzaldehyde derivatives can also suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the production of inflammatory mediators.

Caption: Benzaldehyde derivatives inhibit inflammation by suppressing the MAPK and NF-κB pathways and activating the Nrf2/HO-1 pathway.

Experimental Protocols

-

Cell Culture and Treatment: Culture RAW264.7 macrophages and treat with LPS in the presence or absence of the benzaldehyde derivative for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[12][13][14]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.[12][13][14]

-

Cell Treatment and Fractionation: Treat cells with the benzaldehyde derivative. After treatment, harvest the cells and separate the nuclear and cytoplasmic fractions using a nuclear extraction kit.[15][16]

-

Western Blot Analysis: Perform Western blot analysis on both fractions using an antibody against Nrf2. An increase in Nrf2 in the nuclear fraction indicates translocation. Alternatively, immunofluorescence microscopy can be used to visualize the localization of Nrf2 within the cells.[15][17]

-

Cell Lysis: After treatment, lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting: Perform Western blotting as described above, using primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. The membranes can be stripped and re-probed with antibodies for the total forms of these proteins to normalize for protein loading.[18][19][20]

Neuroprotective Potential

Benzaldehyde derivatives are being investigated for their potential to treat neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes and pathways involved in neuroinflammation and neuronal damage.

Quantitative Data: Inhibition of Cholinesterases

The following table shows the IC50 values of benzimidazole-based benzaldehyde derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Benzimidazole-benzaldehyde hybrid (Compound 3) | AChE | 0.050 ± 0.001 | [21] |

| Benzimidazole-benzaldehyde hybrid (Compound 3) | BuChE | 0.080 ± 0.001 | [21] |

| Benzimidazole-oxazole hybrid (Compound 9) | AChE | 0.10 ± 0.050 | [22] |

| Benzimidazole-oxazole hybrid (Compound 9) | BuChE | 0.20 ± 0.050 | [22] |

| Benzimidazole-oxazole hybrid (Compound 14) | AChE | 0.20 ± 0.050 | [22] |

| Benzimidazole-oxazole hybrid (Compound 14) | BuChE | 0.30 ± 0.050 | [22] |

| Benzimidazole-pyrrole/piperidine hybrid (various) | AChE | 19.44 - 36.05 | [23] |

| Benzimidazole-pyrrole/piperidine hybrid (various) | BuChE | 21.57 - 39.55 | [23] |

| Benzimidazole analogue (Compound 7) | AChE | 0.20 ± 0.01 | [24] |

| Benzimidazole analogue (Compound 7) | BuChE | 0.10 ± 0.01 | [24] |

| Benzimidazole analogue (Compound 9) | AChE | 0.40 ± 0.01 | [24] |

| Benzimidazole analogue (Compound 9) | BuChE | 0.10 ± 0.01 | [24] |

Mechanism of Action: Cholinesterase Inhibition and Neuroinflammation Reduction

The neuroprotective effects of benzaldehyde derivatives are attributed to:

-

Cholinesterase Inhibition: Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.

-

Reduction of Neuroinflammation and Oxidative Stress: These compounds can also protect neurons by reducing the production of inflammatory mediators and reactive oxygen species (ROS) in the brain, and by modulating pathways related to endoplasmic reticulum (ER) stress.

Caption: Benzaldehyde derivatives offer neuroprotection by inhibiting cholinesterases and reducing neuroinflammation, oxidative stress, and ER stress.

Experimental Protocols

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the substrate acetylthiocholine iodide (ATCI).[25][26][27][28]

-

Assay Reaction: In a 96-well plate, mix the buffer, DTNB, the benzaldehyde derivative (inhibitor), and the acetylcholinesterase enzyme.

-

Initiation and Measurement: Start the reaction by adding the ATCI substrate. Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the benzaldehyde derivative. Calculate the IC50 value from a dose-response curve.[25][26][27][28]

-

Cell Culture and Treatment: Culture neuronal cells and treat them with the benzaldehyde derivative followed by an ROS-inducing agent.

-

Staining: Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Cell Treatment: Treat neuronal cells with the benzaldehyde derivative and an ER stress-inducing agent.

-

Western Blot Analysis: Perform Western blot analysis to measure the expression levels of key ER stress marker proteins, such as GRP78, CHOP, and the phosphorylated forms of PERK and eIF2α.

Conclusion

Benzaldehyde derivatives represent a rich and promising source of lead compounds for the development of new therapeutics. Their diverse pharmacological activities, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, are well-documented. The mechanisms of action often involve the modulation of fundamental cellular signaling pathways. This guide provides a foundational resource for researchers in the field, summarizing key quantitative data and experimental methodologies to facilitate further investigation and drug development efforts centered on this versatile chemical scaffold. Continued research into the structure-activity relationships and optimization of these derivatives holds significant potential for addressing a wide range of unmet medical needs.

References

- 1. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of amine-terminated polyacrylonitrile synthesis and characterization - Arabian Journal of Chemistry [arabjchem.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. nwlifescience.com [nwlifescience.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Incorporation of Chloro and Methoxy Groups in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate process of drug discovery and development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of functional groups available to researchers, the seemingly simple chloro and methoxy groups play profound and multifaceted roles. Their incorporation into a drug candidate's scaffold can dramatically alter its physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This technical guide provides a comprehensive overview of the strategic use of chloro and methoxy groups, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their quest for novel therapeutics.

The "Magic Chloro": More Than Just a Bulky Halogen

The chloro substituent, often referred to in the context of the "magic chloro effect," is one of the most common atoms in small-molecule drugs beyond the typical C, H, N, and O.[1][2] Its inclusion can lead to remarkable improvements in potency and significantly alter pharmacokinetic parameters.[1][2]

Physicochemical and Pharmacodynamic Impact

The chloro group's influence stems from a combination of its size, lipophilicity, and unique electronic properties. It is more lipophilic than a hydrogen atom, which can enhance a compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[1]

A key interaction enabled by the chloro group is the halogen bond , a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base such as a backbone carbonyl oxygen in a protein.[1] This directional interaction can significantly enhance binding affinity and selectivity.

Pharmacokinetic Modulation

From a pharmacokinetic perspective, the chloro group can serve as a "metabolic blocker." By occupying a site on the molecule that is susceptible to metabolism by cytochrome P450 (CYP) enzymes, it can prevent metabolic degradation, thereby increasing the drug's half-life and oral bioavailability.[1][3]

Table 1: Comparative Potency of Chloro-Substituted vs. Non-Substituted Compounds

| Compound Pair | Target | R | IC50 (nM) of Parent (R=H) | IC50 (nM) of Analog (R=Cl) | Fold Improvement |

| p38α-MAP Kinase Inhibitor | p38α-MAP Kinase | H vs. Cl | 33.2 | 10.8 | 3.1 |

| 7-methoxy 4(1H)-quinolone derivative | Not Specified | H vs. Cl | >15,000 | <1 | >15,000 |

| 2,4-diphenyl-5H-indeno[1,2-b]pyridine | Topoisomerase | H vs. Cl | - | Potent | - |

| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide | HUVEC migration | H vs. Cl | - | - | (Weaker activity with Cl) |

Table 2: Comparative Pharmacokinetics of Chloro-Substituted vs. Non-Substituted Compounds

| Compound Pair | Species | Parameter | Parent Compound | Chloro-Substituted Analog |

| ABI-274 vs. ABI-286 | Rat | In Vitro Metabolic Stability (t1/2 in min) | - | 1.5-fold higher |

| Rat | In Vivo Clearance | - | 1.8-fold lower | |

| Rat | Oral Bioavailability (F%) | - | 5.5-fold higher exposure (AUC) | |

| Loratadine vs. Desloratadine | Human | Onset of Action | Slower | Faster |

| Human | Potency | Less Potent | More Potent |

Note: Desloratadine is the active metabolite of loratadine, formed by the removal of a carboethoxy group and the attached chloro-substituted phenyl ring.[4][5][6]

The Versatile Methoxy Group: A Double-Edged Sword

The methoxy group is prevalent in natural products and has been widely incorporated into synthetic drugs due to its ability to favorably influence a range of properties.[7] It can enhance ligand-target binding, and improve both physicochemical and pharmacokinetic parameters.[7]

Physicochemical and Pharmacodynamic Impact

The methoxy group is a hydrogen bond acceptor and can also participate in hydrophobic interactions.[8] Its electronic nature is position-dependent on an aromatic ring; it acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position. This allows for fine-tuning of a molecule's electronic properties and pKa.

Pharmacokinetic Modulation

In contrast to the chloro group, the methoxy group often acts as a "metabolic handle." It is susceptible to O-demethylation by CYP enzymes, which can be a primary route of metabolism.[9] While this can lead to faster clearance, it can also be strategically employed to generate active metabolites. However, if rapid metabolism is undesirable, the methoxy group can be a metabolic liability.[8]

Table 3: Comparative Potency of Methoxy-Substituted vs. Non-Substituted Compounds

| Compound Pair | Target | R | IC50 (µM) of Parent (R=H) | IC50 (µM) of Analog (R=OCH3) | Fold Improvement |

| Imidazobenzothiazole derivative | Cytotoxicity | H vs. OCH3 | - | More Potent | - |

| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide | HUVEC migration | (NO2) vs. OCH3 | 6.0 | 3.4 | 1.8 |

| Chalcone derivative | Breast Cancer Cell Lines | H vs. OCH3 | - | More Potent | - |

| Sphingosine Kinase Inhibitor (RB-005) | SK1 | OH vs. OCH3 | 3.6 | Inactive | Activity Lost |

Table 4: Comparative Metabolic Stability of Methoxy-Substituted Compounds

| Compound | Species | In Vitro System | Metabolic Turnover / Half-life (t1/2) |

| 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivative (1) | Human | Liver Microsomes | 44% turnover in 15 min |

| Analog 2 (substituted thieno double bond) | Human | Liver Microsomes | 24% turnover in 15 min |

| Analog 3 (fused benzo derivative) | Human | Liver Microsomes | 30% turnover in 15 min |

| PF74 vs. Compound 10 | Human | Liver Microsomes | t1/2 = 0.7 min vs. t1/2 = 31 min |

Visualizing the Roles in Drug Discovery

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Roles of Chloro and Methoxy Groups in Drug Discovery.

Caption: A typical lead optimization workflow.

Caption: Comparison of Halogen and Hydrogen Bonding.

Experimental Protocols

Accurate assessment of the impact of chloro and methoxy substitutions requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in drug discovery.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

-

Test compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

-

Prepare the incubation mixture by adding the test compound to the HLM suspension to a final concentration of typically 1 µM.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) as (0.693 / t1/2) / (mg/mL microsomal protein).[10][11][12][13][14][15][16]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test compound

-

Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

-

Apical to Basolateral (A-B) Permeability: Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Analyze the concentration of the test compound in all samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is often indicative of active efflux.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the activity of a specific protein kinase, typically expressed as an IC50 value.

Materials:

-

Recombinant kinase enzyme

-

Specific peptide or protein substrate for the kinase

-

ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or unlabeled for other detection methods)

-

Kinase reaction buffer (containing MgCl2 and other necessary components)

-

Test compound

-

Detection reagents (e.g., phosphocellulose paper for radiometric assays, or specific antibodies for ELISA-based methods)

Procedure (Example using Radiometric Assay):

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a reaction plate, add the kinase enzyme, the substrate, and the kinase reaction buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated radiolabeled ATP.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Plot the percentage of kinase activity inhibition versus the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The chloro and methoxy groups, while small in structure, offer medicinal chemists powerful tools to modulate the properties of drug candidates. The chloro group, through its lipophilicity and ability to form halogen bonds, can significantly enhance potency and improve metabolic stability, living up to its "magic" reputation. The methoxy group provides a versatile handle for fine-tuning electronics and exploring hydrogen bonding interactions, though its susceptibility to metabolism must be carefully managed. A thorough understanding of their respective roles, supported by robust quantitative data from well-designed experiments, is crucial for the successful optimization of lead compounds and the ultimate discovery of new, effective medicines.

References

- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. quora.com [quora.com]

- 5. chemistclick.co.uk [chemistclick.co.uk]

- 6. Desloratadine vs Loratadine: the links and differences between the two_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 13. xenotech.com [xenotech.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxybenzaldehyde from 5-chloro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methoxybenzaldehyde from its precursor, 5-chloro-2-hydroxybenzaldehyde. This process, a classic example of the Williamson ether synthesis, is a crucial step in the preparation of various pharmaceutical intermediates and fine chemicals. This document outlines the reaction principles, detailed experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 5-chloro-2-hydroxybenzaldehyde is achieved through an O-methylation reaction, a type of Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The core of this reaction involves the deprotonation of the hydroxyl group of 5-chloro-2-hydroxybenzaldehyde by a base to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide. The methylating agent's leaving group is displaced, resulting in the formation of the desired ether, this compound.

The general transformation is depicted below:

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Two primary methods for the O-methylation of 5-chloro-2-hydroxybenzaldehyde are presented below, utilizing different methylating agents and bases.

Method A: Methylation using Dimethyl Sulfate and Potassium Carbonate in Acetone

This method is a widely used, robust procedure for the methylation of phenolic compounds.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2-hydroxybenzaldehyde, anhydrous potassium carbonate, and acetone.

-

Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 3 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the filter cake with acetone.

-

Isolation: Evaporate the acetone from the filtrate under reduced pressure. To the residue, add water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Method B: Methylation using Methyl Iodide and Sodium Hydride in DMF

This method employs a stronger base and is often faster, but requires more stringent anhydrous conditions.

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous dimethylformamide (DMF).

-

Formation of the Phenoxide: Cool the suspension in an ice bath and add a solution of 5-chloro-2-hydroxybenzaldehyde in anhydrous DMF dropwise, maintaining the temperature below 5 °C.

-

Addition of Methylating Agent: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, cool the mixture again in an ice bath and add methyl iodide dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 to 4 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of ice-cold water.

-

Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. These are based on analogous procedures and general principles of Williamson ether synthesis.

Table 1: Reagents and Reaction Conditions

| Parameter | Method A (Dimethyl Sulfate) | Method B (Methyl Iodide) |

| Starting Material | 5-chloro-2-hydroxybenzaldehyde | 5-chloro-2-hydroxybenzaldehyde |

| Methylating Agent | Dimethyl sulfate (DMS) | Methyl iodide (MeI) |

| Base | Potassium carbonate (K₂CO₃) | Sodium hydride (NaH) |

| Solvent | Acetone | Dimethylformamide (DMF), anhydrous |

| Molar Ratio (Substrate:Base:Agent) | 1 : 1.5 : 1.2 | 1 : 1.2 : 1.1 |

| Temperature | Reflux (~56 °C) | 0 °C to Room Temperature |

| Reaction Time | 3 - 12 hours | 2 - 4 hours |

Table 2: Product Characteristics and Yield

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 7035-09-8 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 75-79 °C |

| Boiling Point | 152 °C at 15 Torr[1] |

| Typical Yield | 80-95% |

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a novel series of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. These compounds belong to the broader class of salicylanilides, which are known to possess a wide range of biological activities. This document details the synthetic pathways, experimental procedures, and analytical characterization of these new chemical entities. Furthermore, it explores their potential as antimicrobial and antifungal agents by presenting data from closely related analogs and discussing the probable mechanisms of action through signaling pathway diagrams.

Introduction